4-(Propane-2-sulfonyl)-butylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEVZUJOHPNFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propane 2 Sulfonyl Butylamine
Retrosynthetic Analysis of 4-(Propane-2-sulfonyl)-butylamine
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 4-(propane-2-sulfonyl)butylamine, the analysis begins by identifying the key functional groups: a primary amine and a sulfone.
The most logical initial disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This is a common strategy as it often allows for the introduction of the versatile amine functionality in a late stage of the synthesis, thereby avoiding potential side reactions with other reagents. This disconnection, known as a functional group interconversion (FGI), suggests a precursor such as a 4-(propane-2-sulfonyl)butyl halide.
A subsequent disconnection of the carbon-sulfur (C-S) bond in the sulfone group points towards two potential synthetic precursors: an isopropyl sulfinate and a 4-halobutyl derivative, or propane-2-thiol and a 1,4-dihalobutane. The latter is often a more practical approach in a laboratory setting. This leads to simple and readily available starting materials.
Design and Implementation of Synthetic Routes for this compound
Based on the retrosynthetic analysis, a comprehensive synthetic plan can be designed and implemented. This involves a sequence of reactions to construct the target molecule from simple precursors.
Multi-Step Synthesis Pathways to the Chemical Compound
A plausible multi-step synthesis of 4-(propane-2-sulfonyl)butylamine can be envisioned starting from 1,4-dibromobutane (B41627) and propane-2-thiol.
Step 1: Synthesis of 4-bromobutyl(propan-2-yl)sulfane
The first step involves a nucleophilic substitution reaction where one of the bromine atoms in 1,4-dibromobutane is displaced by the thiolate anion of propane-2-thiol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol.
Step 2: Oxidation to 1-bromo-4-(propane-2-sulfonyl)butane
The resulting sulfide (B99878) is then oxidized to the corresponding sulfone. This transformation is commonly achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of a sulfide to a sulfone proceeds through a sulfoxide (B87167) intermediate. nih.gov
Step 3: Introduction of the Amine Group
The final step is the introduction of the primary amine group. A reliable method for this transformation is the Gabriel synthesis. wikipedia.orgchemistrysteps.combyjus.com This method utilizes potassium phthalimide (B116566) to displace the remaining bromide, forming an N-alkylated phthalimide intermediate. chemistrysteps.com The advantage of the Gabriel synthesis is that it prevents the over-alkylation that can occur when using ammonia (B1221849) directly. orgoreview.com The primary amine is then liberated by hydrazinolysis using hydrazine (B178648) hydrate, which cleaves the phthalimide group. thermofisher.com
An alternative to the Gabriel synthesis is reductive amination. chemistrysteps.comlibretexts.orgacs.org This would involve first converting the bromo-sulfone to the corresponding aldehyde, followed by reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride. chemistrysteps.com
Convergent and Divergent Synthetic Strategies for the Chemical Compound
Convergent Synthesis:
Divergent Synthesis:
A divergent strategy would utilize a common intermediate to generate a library of related compounds. The intermediate, 1-bromo-4-(propane-2-sulfonyl)butane, is an ideal candidate for a divergent approach. By reacting this intermediate with a variety of different amines, a range of N-substituted analogs of the target molecule could be synthesized. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
Optimization of Reaction Conditions for Efficient Synthesis of this compound
The efficiency of the synthesis can be significantly improved by optimizing the reaction conditions for each step. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For the nucleophilic substitution reactions (Step 1 and Step 3), polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the rate of SN2 reactions. solubilityofthings.comnumberanalytics.com The choice of solvent can have a significant impact on the reaction outcome. numberanalytics.com
The following interactive table illustrates a hypothetical optimization of the Gabriel synthesis step, showing how changes in reaction conditions can affect the yield of the N-alkylated phthalimide intermediate.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol (B145695) | 78 | 24 | 65 |
| 2 | DMF | 80 | 12 | 85 |
| 3 | DMF | 100 | 8 | 92 |
| 4 | DMSO | 80 | 12 | 88 |
This is a hypothetical data table for illustrative purposes.
Similarly, for the oxidation step, the choice of oxidizing agent and solvent can influence the reaction's efficiency and selectivity. Careful control of the temperature is also crucial to prevent over-oxidation or side reactions.
Sustainable Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of 4-(propane-2-sulfonyl)butylamine can reduce its environmental impact. acs.org Key considerations include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The proposed multi-step synthesis has a reasonable atom economy, but alternative routes with fewer steps could improve this.
Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives. acsgcipr.org For example, exploring the use of water or ethanol as a solvent for the initial nucleophilic substitution could be a more sustainable option. organic-chemistry.org
Waste Prevention: Minimizing the generation of waste products. The Gabriel synthesis, while effective, generates phthalhydrazide (B32825) as a byproduct. byjus.com Exploring alternative amination methods that produce less waste is a key goal of sustainable synthesis.
Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. While the proposed synthesis does not heavily rely on catalysts, exploring catalytic methods for the oxidation or amination steps could further enhance its sustainability.
By integrating these principles into the synthetic design, the production of 4-(propane-2-sulfonyl)butylamine can be made more efficient and environmentally benign.
Advanced Structural Elucidation and Characterization Techniques for 4 Propane 2 Sulfonyl Butylamine
High-Resolution Mass Spectrometry for Elemental Composition and Molecular Formula Confirmation of 4-(Propane-2-sulfonyl)-butylamine
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and subsequent confirmation of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental compositions.
For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly utilized to generate the protonated molecule, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretical exact mass calculated for the proposed molecular formula, C₇H₁₈NO₂S⁺. A close agreement between the experimental and theoretical values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ion | [M+H]⁺ |
| Theoretical m/z | 180.1053 |
| Measured m/z | 180.1051 |
| Mass Difference (ppm) | -1.1 |
| Molecular Formula | C₇H₁₈NO₂S⁺ |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Isomeric Purity of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis
One-dimensional NMR experiments provide fundamental information about the types and numbers of different nuclei in a molecule.
¹H NMR: Proton NMR spectroscopy of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration provides the relative number of protons for each signal, and the multiplicity (splitting pattern) reveals the number of adjacent protons.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can be used to directly observe the nitrogen atom of the primary amine group. The chemical shift would confirm the presence and electronic environment of the nitrogen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (isopropyl) | ~1.3 (d) | ~15.5 |
| CH (isopropyl) | ~3.2 (sept) | ~52.0 |
| S-CH₂ | ~3.1 (t) | ~50.0 |
| CH₂ | ~1.8 (m) | ~22.0 |
| CH₂ | ~1.6 (m) | ~28.0 |
| N-CH₂ | ~2.9 (t) | ~40.0 |
| NH₂ | Variable | - |
Note: These are predicted chemical shift values and are for illustrative purposes. 'd' denotes a doublet, 't' a triplet, 'sept' a septet, and 'm' a multiplet.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Detailed Structural Assignment
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the proton signals corresponding to the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This experiment is invaluable for assigning the proton signals to their corresponding carbon or nitrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, showing the correlation between the isopropyl protons and the sulfonyl-bearing carbon, and between the protons of the butyl chain and the sulfonyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-O and C-S bonds of the sulfonyl group often give rise to strong and easily identifiable Raman signals.
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1300 - 1350 |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1120 - 1160 |
Note: These are typical wavenumber ranges and are for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the main peak corresponds to the target compound. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound or a suitable derivative, GC can also be employed for purity analysis.
Column Chromatography: On a preparative scale, column chromatography is often used for the purification of the compound after its synthesis. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, this compound can be separated from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for determining the purity of the compound and for its quantification in various matrices.
Methodology and Research Findings:
A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar compounds such as amines and sulfonamides. For this compound, a C8 or C18 column would be a suitable stationary phase, providing a good balance of hydrophobic interaction and peak shape. The mobile phase composition is a critical parameter that requires optimization. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The gradient allows for the efficient elution of the target analyte while separating it from potential impurities.
A study on the quantitative determination of a related compound, 4-amino benzene (B151609) sulphonamide, utilized a YMC-Triart C8 column with a gradient mobile phase and UV detection at 265 nm. wu.ac.th This approach demonstrates good linearity, accuracy, and precision, with a correlation coefficient (R²) of 0.999. wu.ac.th Similarly, for alkyl amines, HPLC methods with pre-column or online derivatization using reagents like o-phthaldiadehyde (OPA) followed by fluorescence detection can offer high sensitivity and selectivity. nih.gov
Due to the presence of the amine group, which can cause peak tailing on silica-based columns, the use of a mixed-mode column, such as Primesep 500, which offers both reversed-phase and ion-exchange retention mechanisms, could also be advantageous. sielc.com Detection of this compound can be achieved using a variety of detectors. A Photo-Diode Array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak identification and purity assessment. wu.ac.th For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. sielc.com For the highest sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the preferred method.
Representative HPLC Parameters:
The following table outlines a hypothetical, yet scientifically plausible, set of HPLC parameters for the quantitative analysis of this compound, based on established methods for similar compounds.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or MS (ESI+) |
| Retention Time | ~ 7.5 min (estimated) |
| Linearity (R²) | > 0.999 |
| LOD | 0.01 µg/mL (estimated) |
| LOQ | 0.03 µg/mL (estimated) |
This data is representative and based on methods for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Intermediates
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for the analysis of volatile impurities, degradation products, or synthetic intermediates.
Methodology and Research Findings:
Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC column. iu.edu To overcome these issues, derivatization is often a necessary sample preparation step. iu.eduresearchgate.net Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance. iu.edu
Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), and alkyl chloroformates (e.g., isobutyl chloroformate). iu.eduresearchgate.netnih.gov For instance, a GC-MS method for the quantification of various amines in wine and grape juice involved derivatization with isobutyl chloroformate. nih.gov Another approach involves the use of tert-butyldimethylsilyl (tBDMS) derivatives, which are known to be stable and produce characteristic mass spectra. springernature.com
The choice of GC column is also crucial. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable for the analysis of a wide range of derivatized compounds. The mass spectrometer serves as a highly selective and sensitive detector, providing structural information based on the fragmentation pattern of the analyte.
Potential volatile intermediates in the synthesis of this compound could include starting materials or by-products. For example, if the synthesis involves the reaction of a butylamine (B146782) derivative, residual starting material could be detected. The mass spectrum of the derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the carbon-sulfur and carbon-nitrogen bonds.
Representative GC-MS Parameters for a Derivatized Analyte:
The following table presents a hypothetical set of GC-MS parameters for the analysis of a silylated derivative of this compound.
| Parameter | Value |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 m/z |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Expected m/z fragments | Dependent on the specific derivative formed |
This data is representative and based on methods for structurally similar compounds.
Theoretical and Computational Studies of 4 Propane 2 Sulfonyl Butylamine
Quantum Mechanical Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to understanding the electronic environment and stability of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of properties from the ground up.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly well-suited for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For 4-(Propane-2-sulfonyl)-butylamine, DFT calculations would involve systematically exploring the potential energy surface to identify the most stable conformers.
The process begins with defining an initial three-dimensional structure of the molecule. The DFT calculations then iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. A variety of functionals and basis sets can be employed in DFT calculations, with the choice impacting the accuracy and computational cost. For a molecule like this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would provide a good balance of accuracy and efficiency for geometry optimization. mdpi.com
The exploration of the energy landscape would reveal the relative stabilities of different conformers arising from the rotation around the single bonds in the butyl chain and the isopropyl group. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.
Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Value (Gas Phase) |
| Method | DFT/B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -935.123456 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.01 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods are highly accurate and can be used to predict various spectroscopic parameters, which are invaluable for the experimental characterization of a new compound. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Predicted IR and Raman spectra can help in identifying the characteristic vibrational frequencies associated with the functional groups present in the molecule, such as the N-H stretches of the amine group, the S=O stretches of the sulfonyl group, and the C-H stretches of the alkyl chains. osti.gov Similarly, predicted NMR chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental NMR spectra, confirming the molecule's structure. mdpi.com
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350, 3280 | Asymmetric and symmetric stretching of the amine group |
| ν(C-H) | 2960-2850 | Stretching of alkyl C-H bonds |
| νas(SO₂) | 1320 | Asymmetric stretching of the sulfonyl group |
| νs(SO₂) | 1130 | Symmetric stretching of the sulfonyl group |
| δ(CH₂) | 1465 | Bending of methylene (B1212753) groups |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and flexibility. nih.gov
For this compound, an MD simulation would typically start with the optimized geometry obtained from DFT calculations. The molecule would be placed in a simulated environment, such as a box of water molecules to mimic aqueous solution. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds.
In Silico Prediction of Potential Molecular Interaction Sites
In silico methods can be used to predict the regions on the surface of this compound that are most likely to participate in molecular interactions. researchgate.net This is achieved by calculating various molecular properties and mapping them onto the molecule's surface.
One common approach is to calculate the Molecular Electrostatic Potential (MEP) surface. The MEP visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (attractive for electrophiles) and blue regions indicating positive potential (attractive for nucleophiles). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and a positive potential around the amine group's hydrogen atoms, highlighting these as potential sites for hydrogen bonding. researchgate.net
Other properties, such as hydrophobicity and the location of hydrogen bond donors and acceptors, can also be mapped to identify potential interaction sites. These predictions are crucial for understanding how the molecule might bind to a protein or other biological macromolecule. mdpi.com
Cheminformatics Approaches for Analyzing Structural Space and Analogue Design
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov For this compound, cheminformatics tools can be used to analyze its structural features and to design novel analogues with potentially improved properties. mdpi.com
One application is the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These descriptors can be used to compare this compound to other known compounds and to build quantitative structure-activity relationship (QSAR) models if biological activity data is available. researchgate.net
Furthermore, cheminformatics platforms can be used for virtual screening and the design of compound libraries. acs.org By defining a set of desired properties, it is possible to computationally generate and evaluate a large number of analogues of this compound. This can involve making systematic modifications to the alkyl chain, the sulfonyl group, or the amine functionality to explore the chemical space around the parent molecule. This approach can accelerate the discovery of new molecules with optimized characteristics for a specific application.
Molecular Interaction Investigations Involving 4 Propane 2 Sulfonyl Butylamine
Studies on Non-Covalent Interactions of 4-(Propane-2-sulfonyl)-butylamine with Model Systems
Non-covalent interactions are the primary forces driving the recognition and binding between a ligand and its biological target. For a molecule like this compound, these interactions would likely involve hydrogen bonds, van der Waals forces, and electrostatic interactions. The sulfonamide group is a key pharmacophore known for its ability to form specific interactions with protein active sites. nih.gov
Research on analogous sulfonamide compounds frequently employs model protein systems, such as the FK506-binding protein 12 (FKBP12), to dissect these interactions. nih.govacs.org Studies on such systems have revealed that the oxygen atoms of the sulfonyl group are critical for binding, often participating in hydrogen bonds with the protein backbone. nih.govacs.org For this compound, the primary amine group would also be expected to act as a hydrogen bond donor, further stabilizing its interaction with a target protein.
Computational studies, such as Density Functional Theory (DFT) calculations, are often used to model and quantify these non-covalent interactions. nih.govresearchgate.net These studies can predict the geometry of the bound ligand and calculate the binding energies of different interaction modes. For instance, the interaction between the sulfonyl group and a zinc ion in metalloenzymes has been computationally modeled for other sulfonamides, showing bidentate coordination that contributes significantly to binding affinity. nih.govresearchgate.net
Table 1: Potential Non-Covalent Interactions of this compound with a Model Protein Active Site
| Interacting Group on Ligand | Potential Interacting Partner on Protein | Type of Interaction |
| Sulfonyl Oxygen | Backbone Amide N-H | Hydrogen Bond |
| Sulfonyl Oxygen | Polar Amino Acid Side Chain (e.g., Arg, Lys) | Electrostatic Interaction |
| Butyl Chain | Hydrophobic Amino Acid Side Chain (e.g., Leu, Val) | Van der Waals Forces |
| Primary Amine | Carbonyl Oxygen of Backbone or Acidic Amino Acid | Hydrogen Bond |
Ligand-Receptor Interaction Modeling with this compound
Ligand-receptor interaction modeling, or molecular docking, is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target. This method is invaluable for understanding the structural basis of ligand binding and for virtual screening of compound libraries.
In the case of this compound, molecular docking studies would be performed against the three-dimensional structure of a relevant protein target. Such studies on other sulfonamide-containing compounds have successfully predicted their binding modes. For example, docking studies of sulfonamide derivatives against DNA gyrase and the main protease of COVID-19 have provided insights into their inhibitory mechanisms. mdpi.com These studies often reveal key amino acid residues that form crucial interactions with the ligand. mdpi.com
The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity. These scores, while not always perfectly correlated with experimental affinities, are useful for ranking potential ligands and prioritizing them for further experimental validation.
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Ligand with a Model Receptor
| Parameter | Value |
| Target Protein | Model Kinase |
| Docking Score (kcal/mol) | -7.5 |
| Predicted Interacting Residues | Lys72, Glu91, Leu148 |
| Key Predicted Interactions | Hydrogen bond with Lys72, Salt bridge with Glu91 |
Biophysical Techniques for Analyzing Binding Kinetics and Thermodynamics of this compound Interactions
While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating and quantifying the binding of a ligand to its target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for determining the kinetics and thermodynamics of these interactions.
Surface Plasmon Resonance (SPR) measures the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. Studies on sulfonamide analogues have utilized SPR to compare the binding affinities of different derivatives to their target proteins. acs.org
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a target in solution. This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), the change in entropy (ΔS), and the binding affinity (K₋). This information can reveal the driving forces behind the binding event, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (due to the release of ordered solvent molecules).
Other biophysical techniques that could be applied to study the interactions of this compound include native mass spectrometry, which can confirm direct binding, and circular dichroism (CD), which can assess changes in the secondary structure of the protein upon ligand binding. nih.govrsc.org
Table 3: Representative Biophysical Data for a Sulfonamide-Protein Interaction
| Technique | Parameter | Illustrative Value |
| Surface Plasmon Resonance (SPR) | K₋ (nM) | 50 |
| kₐ (1/Ms) | 1 x 10⁵ | |
| kₔ (1/s) | 5 x 10⁻³ | |
| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -8.2 |
| TΔS (kcal/mol) | 1.5 | |
| ΔG (kcal/mol) | -9.7 |
Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Propane 2 Sulfonyl Butylamine
Structure-Activity Relationship (SAR) Studies based on Modifications of 4-(Propane-2-sulfonyl)-butylamine
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For a novel scaffold like this compound, a systematic SAR exploration would be crucial to identify key pharmacophoric elements and guide the design of more potent and selective analogues.
A hypothetical SAR investigation could begin by modifying three key regions of the molecule: the n-butyl chain, the isopropyl group on the sulfonyl moiety, and the primary amine.
Modification of the n-Butyl Chain: The length and nature of the alkyl chain connecting the sulfonyl group and the amine are likely to be critical for optimal interaction with a biological target. Variations in chain length could influence the molecule's conformational flexibility and its ability to span a binding pocket. Introducing unsaturation or branching could provide more rigid analogues, which might lead to increased potency or selectivity.
Modification of the Primary Amine: The primary amine is a key functional group, likely involved in hydrogen bonding or salt bridge formation with the target protein. It could be modified to a secondary or tertiary amine, or replaced with other basic groups to probe the requirements of the binding site.
A hypothetical SAR summary for a series of this compound analogues is presented in Table 1. This table illustrates how systematic modifications could influence biological activity, providing a roadmap for further optimization.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues This table is for illustrative purposes only.
| Compound ID | R1 (Sulfonyl Substituent) | Alkyl Chain | R2 (Amine Substituent) | Hypothetical Activity (IC50, nM) |
|---|---|---|---|---|
| 1 (Parent) | Isopropyl | -(CH2)4- | -NH2 | 500 |
| 2 | Methyl | -(CH2)4- | -NH2 | 750 |
| 3 | Cyclopropyl | -(CH2)4- | -NH2 | 300 |
| 4 | Phenyl | -(CH2)4- | -NH2 | 150 |
| 5 | Isopropyl | -(CH2)3- | -NH2 | 1200 |
| 6 | Isopropyl | -(CH2)5- | -NH2 | 800 |
| 7 | Isopropyl | -(CH2)4- | -NHCH3 | 400 |
| 8 | Isopropyl | -(CH2)4- | -N(CH3)2 | 950 |
Rational Design and Synthesis of Novel Sulfonyl-Amine Scaffolds Related to this compound
Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that will bind to it with high affinity and selectivity. nih.govrsc.org In the absence of a known target for this compound, a ligand-based approach would be employed, using the parent molecule as a starting point to design novel scaffolds. acs.orgdrughunter.comnih.gov
One rational design strategy would be to explore conformationally restricted analogues. The flexible n-butyl chain of this compound can adopt numerous conformations, only one of which is likely to be the "bioactive" conformation. By introducing cyclic constraints, such as incorporating the butyl chain into a piperidine (B6355638) or pyrrolidine (B122466) ring, the conformational entropy penalty upon binding can be reduced, potentially leading to higher affinity.
Another approach is scaffold hopping, where the core sulfonyl-amine scaffold is replaced with a different chemical moiety that maintains the key pharmacophoric features. For instance, the sulfonamide group could be replaced by a reverse sulfonamide or other groups with similar hydrogen bonding capabilities.
The synthesis of these novel scaffolds would require multi-step synthetic routes. For example, the synthesis of a piperidine-based analogue might involve the reaction of a suitably substituted piperidine derivative with an isopropylsulfonyl chloride. The synthetic feasibility and accessibility of starting materials are crucial considerations in the rational design process.
Table 2 presents a hypothetical set of rationally designed analogues and their projected properties.
Table 2: Hypothetical Rationally Designed Analogues of this compound This table is for illustrative purposes only.
| Compound ID | Scaffold | Design Rationale | Predicted Improvement |
|---|---|---|---|
| 9 | Piperidine-based | Conformational restriction of the alkyl chain | Increased potency and selectivity |
| 10 | Pyrrolidine-based | Alternative conformational restriction | Altered binding mode, potentially improved PK |
| 11 | Reverse sulfonamide | Scaffold hopping to explore new IP space | Maintained activity with novel structure |
| 12 | Aromatic linker | Introduction of rigidity and potential for pi-stacking | Enhanced binding affinity |
Combinatorial Chemistry Approaches for Generating Libraries of this compound Analogues
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds that can be screened for biological activity. nih.govgoogle.com This approach would be highly valuable for exploring the chemical space around the this compound scaffold.
A combinatorial library could be generated by varying the three points of diversity identified in the SAR section: the sulfonyl substituent (R1), the alkyl chain, and the amine substituent (R2). Solid-phase synthesis is a common technique used in combinatorial chemistry, where the growing molecule is attached to a solid support, simplifying the purification process. core.ac.uk
For example, a library of sulfonamides could be synthesized by reacting a resin-bound amine with a variety of sulfonyl chlorides. acs.orgacs.org Subsequent cleavage from the resin would yield a diverse set of sulfonamide-containing molecules. Similarly, a library of amines could be generated by reductive amination of a resin-bound aldehyde or ketone with a variety of amines.
The "split-and-pool" synthesis strategy is a powerful combinatorial method that can generate a vast number of compounds. In this approach, the solid support resin is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a diverse library of compounds.
Table 3 outlines a hypothetical combinatorial library design for analogues of this compound.
Table 3: Hypothetical Combinatorial Library Design for this compound Analogues This table is for illustrative purposes only.
| Building Block Set | Number of Variations | Examples |
|---|---|---|
| R1-SO2Cl | 20 | Alkyl, Aryl, Heteroaryl sulfonyl chlorides |
| Amine-Linker | 15 | Diamines of varying length and rigidity |
| R2 Precursors | 10 | Aldehydes/Ketones for reductive amination |
| Total Compounds | 3000 | (20 x 15 x 10) |
Bioisosteric Modifications and Their Impact on the Molecular Profile of this compound
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic properties. drughunter.comacs.org
For this compound, several bioisosteric replacements could be considered.
Sulfonamide Bioisosteres: The sulfonamide group is a key feature. It can be replaced with other groups that can act as hydrogen bond acceptors. Examples of sulfonamide bioisosteres include sulfoxides, sulfoximines, and N-acylsulfonamides. acs.orgnih.govcambridgemedchemconsulting.com These modifications can alter the acidity, lipophilicity, and metabolic stability of the molecule. For instance, replacing a sulfonamide with a sulfoximine (B86345) can introduce a chiral center and alter the three-dimensional shape of the molecule.
Amine Bioisosteres: The primary amine is a basic group that is likely important for target interaction. Bioisosteric replacements for a primary amine can include other basic heterocycles like imidazole (B134444) or pyrazole, or non-basic groups that can still participate in hydrogen bonding, such as a hydroxyl group or an amide. nih.gov The choice of bioisostere would depend on the specific requirements of the biological target. A trifluoroethylamine group has also been explored as a bioisostere for amides, mimicking the carbonyl group with its electronegative trifluoroethyl group. drughunter.com
Table 4 provides a hypothetical overview of potential bioisosteric replacements for this compound and their potential impact.
Table 4: Hypothetical Bioisosteric Modifications of this compound This table is for illustrative purposes only.
| Original Functional Group | Bioisosteric Replacement | Potential Impact on Molecular Profile |
|---|---|---|
| Sulfonyl | Sulfoxide (B87167) | Increased polarity, potential for chirality |
| Sulfonyl | Sulfoximine | Increased polarity, introduces H-bond donor, chirality |
| Primary Amine | Hydroxyl | Removes basicity, maintains H-bonding |
| Primary Amine | Imidazole | Alters basicity and aromaticity |
Advanced Analytical and Methodological Developments for 4 Propane 2 Sulfonyl Butylamine Research
Chiral Separation Techniques for Enantiomers of 4-(Propane-2-sulfonyl)-butylamine
The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, employing Chiral Stationary Phases (CSPs) that can differentiate between the R- and S-forms of the molecule.
Research on structurally similar compounds, such as other sulfonamides and primary amines, provides a clear framework for achieving this separation. nih.govacs.orgscience.gov The most effective separations often rely on two main classes of CSPs: polysaccharide-based and crown ether-based columns. nih.govresearchgate.net
Polysaccharide-Based CSPs : Columns with derivatized cellulose (B213188) or amylose, such as Chiralpak® and Chiralcel® series, are widely used. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For a primary amine like this compound, the mobile phase often requires a basic additive, such as diethylamine (B46881) (DEA) or ethanolamine, to prevent peak tailing and improve resolution by competing with the analyte for highly active sites on the CSP. chiraltech.comresearchgate.net
Crown Ether-Based CSPs : Columns like Crownpak CR(+)® are specifically designed for the resolution of compounds with primary amino groups. nih.gov The chiral recognition mechanism is based on the formation of a host-guest complex between the protonated primary amine (-NH3+) of the analyte and the chiral crown ether in the stationary phase. nih.govresearchgate.net This requires an acidic mobile phase, typically using perchloric acid at a pH between 1 and 2, to ensure the amine is fully protonated. nih.govresearchgate.net
The selection of the mobile phase is critical and is tailored to the chosen CSP. Normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile (B52724)/water or methanol/water with buffers) modes can both be effective. researchgate.net
Table 1: Comparison of HPLC Methodologies for Chiral Separation of this compound
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® ID) | Crown Ether-Based CSP (e.g., Crownpak CR(+)) |
| Separation Principle | Complex interactions (H-bonding, steric fit) within a helical polymer structure. | Host-guest complexation between the chiral crown ether and the protonated primary amine. nih.gov |
| Typical Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol (B145695) with a basic additive (e.g., 0.1% DEA). chiraltech.com | Reversed Phase: Aqueous perchloric acid (pH 1.0-2.0). nih.govresearchgate.net |
| Key Analyte Feature | Entire molecular structure contributes to chiral recognition. | The primary amine group is essential for interaction. |
| Advantages | Broad applicability to a wide range of chiral compounds. | High selectivity specifically for compounds with primary amines. |
| Considerations | Peak shape can be poor without a basic additive for amine compounds. chiraltech.com | Limited to analytes with a primary amino group; requires a highly acidic mobile phase. |
Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis of this compound
For unambiguous structural confirmation and the analysis of complex mixtures containing this compound, hyphenated techniques that couple the separation power of chromatography with the structural elucidation capabilities of spectroscopy are indispensable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR directly links an HPLC system to an NMR spectrometer, allowing for the acquisition of detailed structural information (¹H and ¹³C NMR spectra) on compounds as they elute from the column. researchgate.net This is particularly valuable for identifying unknown impurities or metabolites related to this compound without the need for time-consuming isolation. news-medical.net
Recent advancements have overcome the initial challenge of low sensitivity. The development of high-field magnets, cryogenically cooled probes, and techniques like LC-Solid Phase Extraction-NMR (LC-SPE-NMR) have made this a robust tool. news-medical.netresearchgate.net In an LC-SPE-NMR setup, the analyte peak is trapped on a small SPE cartridge after elution. The mobile phase is washed away, and the purified analyte is then eluted with a deuterated solvent directly into the NMR probe, significantly enhancing signal concentration and allowing for advanced 2D NMR experiments. news-medical.netresearchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR) GC-IR, often performed as GC-IRD (Infrared Detection), provides vapor-phase infrared spectra of compounds separated by a gas chromatograph. As this compound elutes from the GC column, it passes through a "light pipe" where its IR spectrum is recorded. This technique serves as a powerful tool for identifying functional groups and distinguishing between isomers that might have identical mass spectra. The IR spectrum provides a unique fingerprint, with characteristic absorption bands for the N-H bonds of the primary amine and the S=O bonds of the sulfone group.
Table 2: Information Yield from Hyphenated Techniques for this compound
| Technique | Separation Method | Spectroscopic Data | Information Provided |
| LC-NMR | HPLC | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC) | Complete molecular structure, stereochemistry, connectivity of atoms, and definitive identification of impurities. researchgate.net |
| LC-MS | HPLC | Mass-to-charge ratio (m/z), fragmentation pattern | Molecular weight and elemental formula confirmation. |
| LC-NMR-MS | HPLC | Combined NMR and MS data | The most comprehensive structural elucidation, combining molecular weight with the exact atomic arrangement. news-medical.net |
| GC-IR | GC | Vapor-phase infrared spectrum | Functional group identification (e.g., -NH₂, -SO₂), and differentiation of structural isomers. |
Microfluidics and Lab-on-a-Chip Systems for High-Throughput Screening and Analysis of this compound
Microfluidics technology miniaturizes laboratory functions onto a small chip, enabling high-throughput screening (HTS) and analysis with minimal reagent consumption. tue.nl For a compound like this compound, these platforms offer a rapid and cost-effective way to explore its synthesis, properties, or biological activity. nih.govuzh.ch
Two primary approaches are relevant:
Microarray or Well-Based Platforms : These chips contain hundreds or thousands of nanoliter-scale wells. tue.nl They can be used to screen the synthesis of this compound by combinatorially mixing different starting materials, catalysts, or solvents in each well. They are also ideal for biological HTS, where cells cultured in the wells are exposed to a gradient of the compound's concentrations to quickly assess its effect. nih.gov
Droplet-Based Microfluidics : This technique uses two immiscible fluids (e.g., water in oil) to create millions of isolated picoliter- to nanoliter-sized droplets. mdpi.com Each droplet acts as a tiny, independent reactor. This is highly effective for directed evolution or screening reaction conditions. For instance, different catalytic conditions for a reaction involving this compound could be encapsulated in droplets and the products analyzed downstream using fluorescence-activated sorting. mdpi.com
These systems drastically reduce the time and materials required compared to traditional benchtop methods, moving from days or weeks to a single day for thousands of experiments.
Table 3: Features of a Microfluidic System for High-Throughput Analysis
| Feature | Description | Advantage for this compound Research |
| Miniaturization | Reactions/assays are performed in nanoliter to picoliter volumes. | Drastically reduces consumption of the synthesized compound and expensive reagents. tue.nl |
| Compartmentalization | Assays are isolated in microwells or droplets, preventing cross-contamination. mdpi.com | Allows for thousands of parallel experiments (e.g., different reaction conditions or concentrations) on a single chip. |
| High Throughput | Capable of performing thousands to millions of experiments per day. mdpi.com | Rapidly identifies optimal synthesis conditions or screens for biological activity across a large parameter space. |
| Integration | Multiple laboratory steps (mixing, incubation, detection) can be integrated onto one device. tue.nl | Automates complex workflows, reducing manual labor and potential for error. |
Advanced Spectroscopic Methods for Real-Time Monitoring of Reactions Involving this compound
Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for process optimization and safety. In-situ spectroscopic methods, which monitor the reaction directly in the vessel without sampling, provide a continuous stream of data, creating a "molecular video" of the chemical transformation. stk-online.chyoutube.com
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy This is a leading technique for real-time monitoring. rsc.orgresearchgate.net An ATR probe, made of a material like diamond or silicon, is inserted directly into the reaction mixture. The infrared beam travels through the probe and penetrates a short distance into the solution, capturing the spectrum of the components at the probe's surface. researchgate.net For a reaction producing this compound, one could monitor:
The disappearance of reactant peaks (e.g., a C=O stretch of an activated sulfonyl precursor).
The appearance of product peaks, specifically the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.
This data allows for the precise calculation of reaction rates and helps identify the optimal time to quench the reaction, maximizing yield and minimizing impurity formation. stk-online.ch
Raman Spectroscopy In-situ Raman spectroscopy is another powerful tool that is highly complementary to FTIR. aiche.org It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal from water is very weak. rsc.org A fiber-optic probe is immersed in the reactor, and the scattered light is analyzed. Raman is excellent for monitoring changes in C=C, C-S, and S=O bonds. process-instruments-inc.comondavia.com For a synthesis involving this compound, Raman spectroscopy could effectively track the consumption of an alkyne or alkene precursor and the formation of the sulfone product, providing real-time kinetic profiles. rsc.org
Table 4: Spectroscopic Markers for Real-Time Monitoring of a Hypothetical Synthesis of this compound
| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| Primary Amine (-NH₂) | FTIR / Raman | 3400-3250 (stretch) | Appearance |
| Sulfone (O=S=O) | FTIR / Raman | 1350-1300 (asymmetric stretch) | Appearance |
| Sulfone (O=S=O) | FTIR / Raman | 1160-1120 (symmetric stretch) | Appearance |
| Sulfonyl Chloride (-SO₂Cl) | FTIR | 1385-1365 (asymmetric stretch) | Disappearance |
| Azide (-N₃) | FTIR / Raman | 2160-2120 (stretch) | Disappearance |
Future Research Directions and Translational Opportunities for 4 Propane 2 Sulfonyl Butylamine
Multidisciplinary Research Collaborations for Expanding the Scope of 4-(Propane-2-sulfonyl)-butylamine Studies
The complex and multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts towards integrated, multidisciplinary collaborations. acs.orgbusinesschemistry.orgazolifesciences.com The successful development of a compound like this compound from a laboratory curiosity to a clinical candidate hinges on the convergence of expertise from various scientific disciplines. russellgroup.ac.uk
Academic-Industrial Partnerships: Collaborations between academic research institutions and pharmaceutical companies are particularly vital. acs.orgchemistryviews.orgnih.gov Academia often serves as the engine of innovation, driving the fundamental research that uncovers novel biological targets and chemical scaffolds. acs.orgnih.gov Industry, on the other hand, brings crucial resources, infrastructure, and expertise in drug development, including high-throughput screening, medicinal chemistry optimization, and clinical trial execution. acs.orgresearchgate.net For this compound, an academic lab might discover its initial biological activity, while a pharmaceutical partner could provide the capabilities to scale up synthesis and conduct comprehensive preclinical testing.
Integration of Diverse Scientific Expertise: A successful drug discovery team for a novel sulfonyl-amine would ideally include:
Medicinal and Synthetic Chemists: To design and synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Computational Chemists and Bioinformaticians: To employ AI and ML for predictive modeling, virtual screening, and data analysis. azolifesciences.com
Structural Biologists: To determine the three-dimensional structure of the compound bound to its target, enabling structure-based drug design.
Pharmacologists and Cell Biologists: To characterize the compound's mechanism of action and its effects in cellular and animal models of disease.
Toxicologists and DMPK Specialists: To assess the safety profile and the absorption, distribution, metabolism, and excretion of the compound.
The concept of "Team Science" emphasizes the importance of these collaborative efforts, where researchers from different fields work together to address complex scientific challenges that are beyond the scope of a single investigator. russellgroup.ac.ukcancer.gov The table below illustrates a potential collaborative framework for the development of this compound.
| Research Phase | Lead Institution/Expertise | Collaborating Expertise | Key Objectives |
| Target Identification & Validation | Academia (Biology) | Industry (Genomics), Bioinformatics | Identify and validate the biological target of this compound. |
| Hit-to-Lead Optimization | Industry (Medicinal Chemistry) | Academia (Structural Biology), Computational Chemistry | Improve potency, selectivity, and ADMET properties of the initial hit. |
| Preclinical Development | Industry (Pharmacology, Toxicology) | Contract Research Organizations (CROs) | Conduct safety, efficacy, and pharmacokinetic studies in animal models. |
| Clinical Trials | Industry (Clinical Development) | Hospitals, Academic Medical Centers | Evaluate the safety and efficacy of the drug candidate in humans. |
This table outlines a potential multidisciplinary collaborative framework for the research and development of a novel chemical entity.
Challenges and Emerging Trends in the Academic Research of Novel Sulfonyl-Amine Compounds
The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, demonstrating its therapeutic versatility. researchgate.netajchem-b.comscispace.com However, the exploration of novel sulfonyl-amine compounds like this compound is not without its challenges and is influenced by several emerging trends in medicinal chemistry.
Challenges in Synthesis and Chemical Space Exploration: While traditional methods for sulfonamide synthesis are well-documented, they can sometimes involve harsh reaction conditions or a limited substrate scope. researchgate.netnih.gov A significant challenge in academic research is the development of novel, efficient, and sustainable synthetic methodologies to access a wider diversity of sulfonyl-amine structures. researchgate.netnih.gov This includes the development of new catalytic systems and the use of enabling technologies like flow chemistry. nih.gov Furthermore, overcoming the challenges of drug resistance to existing sulfonamide-based therapies is a major driver for the discovery of new derivatives with novel mechanisms of action. researchgate.nettandfonline.com
Emerging Trends in Sulfonamide Research:
Expanded Therapeutic Applications: While historically known for their antimicrobial properties, sulfonamides are increasingly being investigated for a broad range of diseases, including cancer, viral infections, inflammation, and central nervous system disorders. nih.govajchem-b.comscispace.com This trend opens up new avenues for investigating the potential therapeutic applications of this compound.
Focus on Selectivity: A key challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects. Modern research focuses on designing sulfonyl-amines with high target specificity.
Privileged Structure Diversification: The sulfonamide moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Current research aims to explore novel chemical space by incorporating the sulfonyl-amine group into more complex and three-dimensional molecular frameworks. researchgate.net
Metal-Complexation: The coordination of sulfonamide-containing ligands to metal centers is an emerging area of research, with potential applications in catalysis and the development of novel metallodrugs. tandfonline.com
The following table summarizes some of the key challenges and emerging trends in the field.
| Aspect | Challenges | Emerging Trends |
| Synthesis | Harsh reaction conditions, limited substrate scope for traditional methods. | Development of novel catalytic methods, C-H activation, and flow chemistry for more efficient and diverse synthesis. researchgate.netnih.gov |
| Therapeutic Scope | Overcoming drug resistance to existing sulfonamides. | Exploration of new therapeutic areas such as oncology, virology, and neurology. nih.govajchem-b.comscispace.com |
| Medicinal Chemistry | Achieving high target selectivity to minimize side effects. | Design of highly specific inhibitors and diversification of the sulfonamide scaffold into novel chemical space. researchgate.net |
| Bioinorganic Chemistry | Understanding the role of metal ions in biological systems. | Use of sulfonamides as ligands for the development of metallodrugs with unique mechanisms of action. tandfonline.com |
This table provides an overview of the current landscape of challenges and future directions in the research of sulfonyl-amine compounds.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-(Propane-2-sulfonyl)-butylamine?
A multi-step approach is typically employed, starting with sulfonylation of a butylamine precursor. For example, propane-2-sulfonyl chloride can react with 4-aminobutanol under basic conditions (e.g., triethylamine in dichloromethane), followed by purification via column chromatography. Reaction optimization should focus on temperature control (0–5°C to prevent side reactions) and stoichiometric ratios to maximize yield .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the sulfonyl and butylamine moieties. Infrared (IR) spectroscopy identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water mobile phase adjusted to pH 4.6 with sodium acetate .
Q. What safety protocols should be followed when handling this compound?
Use mechanical ventilation to avoid inhalation, and wear nitrile gloves, chemical-resistant goggles, and lab coats. Store at 10–25°C away from oxidizing agents. In case of skin contact, wash immediately with water and soap. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can experimental design address contradictions in reaction yields between different synthetic routes?
Systematic parameter variation (e.g., solvent polarity, catalyst loading) combined with Design of Experiments (DoE) can isolate critical variables. For instance, replacing tetrahydrofuran with dimethylformamide may enhance solubility of intermediates. Validate results using kinetic studies (e.g., monitoring reaction progress via in-situ IR) and compare purity profiles via HPLC .
Q. What computational strategies predict the reactivity of this compound in CO₂ capture applications?
Density Functional Theory (DFT) calculations can model the Gibbs free energy of CO₂ adduct formation, analogous to butylamine systems. Compare theoretical results with experimental NMR data (e.g., ¹³C shifts of carbamate intermediates) to validate reaction pathways. Solvent effects should be modeled using continuum solvation models .
Q. How to resolve discrepancies in biological activity data across in vitro assays?
Standardize assay conditions (e.g., cell line selection, incubation time) and validate compound stability under physiological pH (7.4). Use orthogonal methods: For antimicrobial studies, combine broth microdilution (MIC determination) with time-kill assays. For cytotoxicity, employ MTT and apoptosis marker analysis (e.g., caspase-3 activation) .
Q. What analytical approaches differentiate stereoisomers or byproducts in synthesis?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) resolves enantiomers. For diastereomers, use 2D-NMR (NOESY) to assess spatial proximity of protons. High-Resolution Mass Spectrometry (HRMS) identifies unexpected byproducts, such as sulfonic acid derivatives formed via over-oxidation .
Q. How to optimize solvent systems for large-scale purification?
Screen solvent mixtures (e.g., ethyl acetate/hexane or methanol/water) using solubility studies at varying temperatures. For recrystallization, determine the ideal cooling rate and seed crystal addition. Monitor particle size distribution via dynamic light scattering to ensure consistent crystal morphology .
Methodological Considerations for Data Interpretation
Q. How to validate the reproducibility of kinetic studies under varying humidity conditions?
Use a controlled atmosphere glovebox for moisture-sensitive reactions. Perform triplicate runs with real-time humidity monitoring. Data normalization to reaction progress (e.g., conversion vs. time) minimizes environmental variability .
Q. What statistical tools are recommended for analyzing dose-response relationships in pharmacological studies?
Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Outlier detection (e.g., Grubbs’ test) ensures data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
